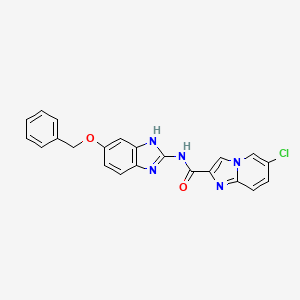Bace-IN-1

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Description
Imidazo[1,2-a]pyridines
This class of molecules has been investigated for various biological activities, including anticancer, antibacterial, and antifungal properties []. Studies suggest they may function by targeting specific enzymes or cellular processes.
Benzimidazoles
These heterocycles are known for their diverse pharmacological applications, including antiparasitic, anthelmintic, and antitumor activities []. Their mechanism of action can vary depending on the specific benzimidazole derivative.
Considering the combined functionalities of these moieties, Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]- could be a potential candidate for research in the following areas:
- Development of novel therapeutic agents: The compound's structure may allow it to interact with biological targets relevant to various diseases. In vitro and in vivo studies would be necessary to assess its efficacy and safety.
- Investigation of structure-activity relationships (SAR): By synthesizing and testing analogs of this compound with modifications to different regions, researchers could gain insights into how structural changes influence biological activity. This information could be valuable for designing more potent and selective drugs.
- Exploration of medicinal chemistry: The presence of functional groups like the chloro and phenylmethoxy moieties provides opportunities for further chemical modifications. Studying how these modifications affect the compound's properties could be of interest in medicinal chemistry research.
Bace-IN-1 is a small molecule inhibitor that specifically targets the enzyme beta-secretase 1 (BACE1), which plays a crucial role in the production of amyloid-beta peptides implicated in Alzheimer's disease. By inhibiting BACE1, Bace-IN-1 aims to reduce the levels of these peptides, thereby potentially slowing the progression of Alzheimer's disease and other neurodegenerative disorders. The compound has garnered attention for its selectivity and potency against BACE1, making it a promising candidate in the field of therapeutic development for Alzheimer's.
The primary chemical reaction involving Bace-IN-1 is its interaction with BACE1. This enzyme catalyzes the cleavage of amyloid precursor protein into amyloid-beta peptides. The inhibition mechanism can be described by the following general reaction:
This reaction demonstrates how Bace-IN-1 binds to BACE1, preventing it from cleaving its substrate and thus inhibiting the formation of amyloid-beta.
Bace-IN-1 exhibits significant biological activity as a BACE1 inhibitor. In vitro studies have shown that it effectively reduces amyloid-beta production in neuronal cell cultures. Additionally, in vivo studies in animal models of Alzheimer's disease have indicated that treatment with Bace-IN-1 leads to decreased levels of amyloid plaques in the brain, which are characteristic of Alzheimer's pathology. The compound's selectivity for BACE1 over other aspartyl proteases is crucial, as it minimizes off-target effects and enhances its therapeutic potential.
- Formation of key intermediates: This may involve coupling reactions or cyclization processes to create the core structure.
- Functionalization: Adding specific functional groups that enhance binding affinity to BACE1.
- Purification: Techniques such as chromatography are employed to isolate and purify the final product.
The precise synthetic pathway can vary based on the desired properties and modifications to improve efficacy or pharmacokinetics.
Interaction studies involving Bace-IN-1 focus on its binding affinity and selectivity for BACE1 compared to other enzymes. These studies typically employ techniques such as:
- Surface Plasmon Resonance: To measure real-time binding interactions.
- Isothermal Titration Calorimetry: To determine thermodynamic parameters of binding.
- Molecular Docking Studies: To predict how Bace-IN-1 interacts at the molecular level with the active site of BACE1.
These studies confirm that Bace-IN-1 has a high binding affinity for BACE1, supporting its role as an effective inhibitor.
Bace-IN-1 is part of a class of compounds known as beta-secretase inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Selectivity | Development Stage |
|---|---|---|---|
| Bace-IN-2 | Beta-secretase inhibition | Moderate | Preclinical |
| LY2886721 | Beta-secretase inhibition | High | Clinical Trials |
| MK-8931 | Beta-secretase inhibition | High | Clinical Trials |
| E2609 | Beta-secretase inhibition | Moderate | Preclinical |
Uniqueness of Bace-IN-1
Bace-IN-1's uniqueness lies in its high selectivity for BACE1 over other enzymes, which reduces potential side effects associated with broader inhibition profiles seen in some similar compounds. Its favorable pharmacokinetic properties also make it an attractive candidate for further development compared to others that may have limitations in bioavailability or toxicity.








